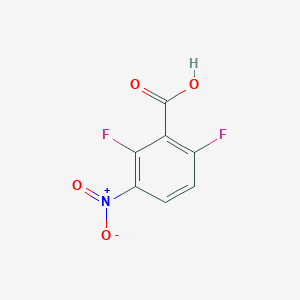

2,6-Difluoro-3-nitrobenzoic acid

Description

Significance and Academic Research Context

The significance of 2,6-difluoro-3-nitrobenzoic acid in academic research lies in its role as a versatile building block. guidechem.com The presence of reactive fluorine atoms and a nitro group on the benzoic acid structure allows for a variety of chemical transformations. chemicalbook.com Researchers utilize this compound as a starting material or a key intermediate in multi-step synthetic pathways to construct more intricate molecular architectures. chemimpex.com

One of the primary areas of its application is in the synthesis of fluorinated compounds. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced stability and biological activity. chemimpex.com Consequently, this compound is a sought-after reagent in the development of novel compounds with tailored characteristics.

The synthesis of this compound itself is a subject of academic interest, with various methods being explored to optimize yield and purity. A common laboratory-scale synthesis involves the nitration of 2,6-difluorobenzoic acid using a mixture of nitric acid and sulfuric acid. prepchem.com Another method utilizes potassium nitrate (B79036) in the presence of concentrated sulfuric acid. chemicalbook.com These synthetic routes provide a reliable supply of the compound for ongoing research endeavors.

Interdisciplinary Relevance in Modern Organic and Pharmaceutical Chemistry

The interdisciplinary relevance of this compound is most prominent at the intersection of organic and pharmaceutical chemistry. In organic synthesis, it serves as a key intermediate for creating a diverse range of molecules. chemimpex.com Its utility extends to the development of pharmaceuticals, where it is a crucial component in the synthesis of various therapeutic agents. chemimpex.comchemicalbook.com

A notable application is in the synthesis of B-Raf kinase inhibitors, such as vemurafenib, which are used in the treatment of melanoma by inducing programmed cell death in cancer cells. chemicalbook.com It is also employed in the creation of fluoroquinolone antibacterial agents, highlighting its importance in the fight against infectious diseases. chemicalbook.com Furthermore, research has explored its use as an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com

Beyond pharmaceuticals, this compound finds applications in the agrochemical industry for the formulation of herbicides and pesticides. chemimpex.com In the field of material science, it is investigated for its potential in creating advanced polymers and coatings with improved thermal and mechanical properties. chemimpex.com Its role as a reference standard in analytical chemistry techniques like chromatography further underscores its broad utility. chemimpex.com

Historical Development of Research Applications

While the specific historical timeline of this compound's discovery and initial applications is not extensively documented in readily available literature, the development of organofluorine chemistry provides a broader context. The field began to gain significant momentum in the mid-20th century, with the realization that introducing fluorine into organic molecules could lead to compounds with unique and desirable properties. nih.gov

The synthesis of fluorinated aromatic compounds, in general, saw significant advancements with methods like the Schiemann reaction, discovered in 1927, and nucleophilic halogen exchange reactions reported in the 1930s. nih.gov The development of processes for preparing various fluorinated benzoic acids has been an ongoing area of research, with patents detailing multi-step procedures for their synthesis. google.com The specific application of this compound in complex syntheses, such as for medicinal purposes, likely emerged as our understanding of structure-activity relationships and synthetic methodologies grew more sophisticated. pharmint.net The continuous exploration of new synthetic routes and applications for fluorinated compounds ensures that the research surrounding molecules like this compound will continue to evolve.

Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₃F₂NO₄ |

| Molecular Weight | 203.10 g/mol |

| Appearance | White to light yellow crystalline solid |

| CAS Number | 83141-10-0 |

Data sourced from multiple chemical suppliers and databases. guidechem.comcalpaclab.comoakwoodchemical.comnih.gov

Synthesis Methods

| Starting Material | Reagents | Key Conditions |

| 2,6-Difluorobenzoic Acid | 70% Nitric Acid, Concentrated Sulfuric Acid | Cooled to 10°C, then maintained at 50°C for one hour. prepchem.com |

| 2,6-Difluorobenzoic Acid | Potassium Nitrate, Concentrated Sulfuric Acid | Reaction at 0°C, then warmed to room temperature for 24 hours. chemicalbook.com |

| o-Methylphenol | Nitration, Chlorination, Fluorination, Oxidation | Multi-step process starting from o-methylphenol. wipo.int |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDHSNODMFIIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307160 | |

| Record name | 2,6-difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83141-10-0 | |

| Record name | 83141-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2,6-Difluoro-3-nitrobenzoic Acid

The primary and most established method for synthesizing this compound involves the direct nitration of its precursor, 2,6-difluorobenzoic acid. chemicalbook.comprepchem.com This electrophilic aromatic substitution reaction is guided by the existing substituents on the benzene (B151609) ring.

The synthesis of this compound is typically achieved by nitrating 2,6-difluorobenzoic acid. chemicalbook.comprepchem.com The carboxylic acid group is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators. In this case, the nitration occurs at the position meta to the carboxyl group and ortho to one of the fluorine atoms.

Common nitrating agents used for this transformation are a mixture of a nitrate (B79036) salt, such as potassium nitrate, and a strong acid like concentrated sulfuric acid, or a mixture of concentrated nitric and sulfuric acids. chemicalbook.comprepchem.com

General Reaction Scheme:

Method 1: 2,6-difluorobenzoic acid is treated with potassium nitrate in the presence of concentrated sulfuric acid. chemicalbook.com

Method 2: 2,6-difluorobenzoic acid is treated with a mixture of 70% nitric acid and concentrated sulfuric acid. prepchem.com

In both methods, the strong acid protonates nitric acid (or the nitrate salt) to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

The efficiency of the nitration reaction is highly dependent on the specific conditions employed, including temperature, reaction time, and the ratio of reactants.

One established method involves slowly adding concentrated sulfuric acid to 2,6-difluorobenzoic acid at 0 °C, followed by the gradual addition of potassium nitrate. chemicalbook.com The reaction mixture is then warmed to room temperature and stirred for 24 hours. chemicalbook.com After quenching with ice water and extraction with ethyl acetate, a yield of 71% has been reported for this method. chemicalbook.com

Another protocol uses a pre-cooled (10 °C) mixture of 70% nitric acid and concentrated sulfuric acid, which is added dropwise to stirred 2,6-difluorobenzoic acid. prepchem.com The reaction temperature is allowed to rise to 50 °C and maintained for one hour, followed by stirring at ambient temperature for 16 hours. prepchem.com This procedure, after extraction and recrystallization, yields the desired product in two crops. prepchem.com

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Precursor | 2,6-Difluorobenzoic acid | 2,6-Difluorobenzoic acid |

| Reagents | Potassium nitrate, Concentrated sulfuric acid | 70% Nitric acid, Concentrated sulfuric acid |

| Initial Temperature | 0 °C | 10 °C (reagent mix), dropwise addition to precursor |

| Reaction Temperature | Warmed to room temperature | Allowed to rise to 50 °C, maintained for 1 hr |

| Reaction Time | 24 hours | 1 hour at 50 °C, then 16 hours at ambient temperature |

| Reported Yield | 71% chemicalbook.com | High (quantitative details in source) prepchem.com |

Synthesis of Chemically Modified Derivatives

The functional groups of this compound—the carboxylic acid, the nitro group, and the fluorine atoms—provide multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

The carboxylic acid group is a primary site for derivatization, most commonly through esterification and amidation.

Esterification: The synthesis of alkyl esters of nitrobenzoic acids can be achieved by reacting the acid with an excess of a C1-C3 alkanol in an inert solvent. google.com The reaction is catalyzed by a polyfluoroalkanesulfonic acid at temperatures ranging from 60 to 120 °C. google.com This general procedure is applicable for creating esters such as methyl, ethyl, or propyl 2,6-difluoro-3-nitrobenzoate. After the reaction, the product can be purified by washing with an aqueous alkali solution to remove any unreacted acid, followed by distillation of the solvent. google.com

Amidation: The carboxylic acid can be converted into an amide by reacting with an amine. This is a key transformation in the synthesis of various biologically active molecules. For instance, a multi-step synthesis of a potential PET agent for cancer imaging involves the formation of a complex benzamide (B126) from a 2,6-difluorobenzoic acid derivative. nih.gov This process typically involves activating the carboxylic acid (e.g., forming an acyl chloride or using coupling agents) before reacting it with the desired amine.

The nitro and fluoro groups on the aromatic ring can also be chemically transformed to introduce new functionalities.

Nitro Group Reduction: The nitro group is readily reduced to an amino group, yielding 3-Amino-2,6-difluorobenzoic acid. alfa-chemistry.com This transformation is fundamental as it introduces a versatile amino group that can participate in a wide array of subsequent reactions, such as diazotization or amide bond formation. The reduction is typically carried out using methods like catalytic hydrogenation (e.g., with H₂ gas over a palladium catalyst) or by using chemical reducing agents like tin(II) chloride or sodium dithionite.

Fluorine Group Transformations: The carbon-fluorine bond is generally strong; however, in activated aromatic systems, the fluorine atoms can be displaced via nucleophilic aromatic substitution (SNAAr). The presence of the electron-withdrawing nitro group ortho to one of the fluorine atoms makes this position susceptible to nucleophilic attack. However, the fluorine at position 6 is less activated. This selective reactivity allows for the potential introduction of various nucleophiles. Studies on related fluorinated nitroaromatic compounds show that fluorine atom migration and bond cleavage can occur under high-energy conditions. semanticscholar.orgmdpi.com

The strategic modification of this compound and its derivatives enables their use in complex molecular assemblies, often through coupling reactions. One of the most significant applications of this compound is as a key intermediate in the synthesis of B-Raf kinase inhibitors like vemurafenib, which is used in melanoma treatment. chemicalbook.com The synthesis involves coupling reactions where the benzoic acid moiety is linked to other heterocyclic structures.

For example, the synthesis of a complex benzamide for PET imaging involved a nine-step process starting from 2,6-difluorobenzoic acid, demonstrating how this building block can be elaborated through sequential functionalization and coupling steps to yield highly complex target molecules. nih.gov

| Functional Group | Reaction Type | Product Type | Example Reagents |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alkyl 2,6-difluoro-3-nitrobenzoate | Methanol, Ethanol, Polyfluoroalkanesulfonic acid catalyst google.com |

| Carboxylic Acid | Amidation | N-substituted 2,6-difluoro-3-nitrobenzamide | Amine, coupling agents (e.g., SOCl₂, EDCI) |

| Nitro Group | Reduction | 3-Amino-2,6-difluorobenzoic acid | H₂/Pd, SnCl₂, Na₂S₂O₄ alfa-chemistry.com |

| Fluorine Group | Nucleophilic Aromatic Substitution | Substituted 2-fluoro-3-nitrobenzoic acid | Various nucleophiles (e.g., alkoxides, amines) |

Advancements in Green Chemistry Approaches for Synthesis

Traditional nitration methods using mixed nitric and sulfuric acids are effective but pose significant environmental and safety concerns, including the use of highly corrosive acids and the generation of substantial acidic waste. In line with the principles of green chemistry, which advocate for safer processes and waste reduction, research has focused on developing more benign alternatives. rsc.orge3s-conferences.org

One significant advancement is the use of trifluoromethanesulfonic acid (HOTf) as a catalyst for electrophilic aromatic nitration. organic-chemistry.org This method can be performed with commercially available 68% nitric acid under milder conditions, sometimes even solvent-free. organic-chemistry.org

Key Features of HOTf-Catalyzed Nitration:

| Feature | Description | Reference |

|---|---|---|

| Efficiency | The strong acidity of HOTf effectively generates the nitronium ion, leading to high yields, often near-quantitative. | organic-chemistry.org |

| Mild Conditions | Reactions can often be completed in a short time at room temperature, reducing energy consumption. | organic-chemistry.org |

| Safety | This approach avoids the use of large quantities of concentrated sulfuric acid, making the process inherently safer. | organic-chemistry.org |

| Controllability | By adjusting the amount of the HOTf catalyst, the reaction can be controlled to achieve selective mono- or dinitration for various aromatic compounds. | organic-chemistry.org |

This method offers a practical and more environmentally friendly route for the synthesis of nitroaromatic compounds, including precursors like this compound, by minimizing hazardous waste and improving operational simplicity. organic-chemistry.org

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy provides a powerful, non-destructive method for identifying functional groups and elucidating the structural arrangement of atoms within a molecule. By analyzing the absorption or scattering of infrared radiation, researchers can pinpoint characteristic vibrational modes corresponding to specific bonds and molecular motions.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in 2,6-Difluoro-3-nitrobenzoic acid. The infrared spectrum is characterized by a series of absorption bands, each corresponding to a specific vibrational mode of the molecule.

The most prominent features in the FT-IR spectrum of this compound are associated with the carboxylic acid and nitro groups. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band in the region of 1700-1730 cm⁻¹. The presence of the electron-withdrawing nitro group and fluorine atoms can influence the precise position of this band. The broad absorption band observed in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch, typically found in the 1530-1560 cm⁻¹ region, and a symmetric stretch, which appears at a lower frequency, usually between 1340 and 1370 cm⁻¹. The C-F stretching vibrations of the two fluorine atoms on the aromatic ring are expected to produce strong absorptions in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Carboxylic Acid) | 1700-1730 |

| NO₂ Asymmetric Stretch | 1530-1560 |

| NO₂ Symmetric Stretch | 1340-1370 |

| C-F Stretch | 1200-1300 |

Fourier-Transform Raman (FT-Raman) Spectroscopy Applications

Complementary to FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides valuable information about the vibrational modes of this compound. While FT-IR is based on the absorption of infrared light, FT-Raman measures the inelastic scattering of monochromatic laser light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is often a strong and well-defined band. The aromatic ring vibrations, including the C-C stretching modes, are also typically prominent in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations will also be active in the Raman spectrum. In contrast to FT-IR, the O-H stretching vibration of the carboxylic acid is generally weak in the Raman spectrum.

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) |

| Aromatic C-C Stretch | 1400-1600 |

| NO₂ Symmetric Stretch | 1340-1370 |

| C-F Stretch | 1200-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy of this compound provides crucial information about the arrangement of hydrogen atoms on the aromatic ring. In a deuterated solvent such as DMSO-d₆, the spectrum typically reveals two distinct signals for the aromatic protons. chemicalbook.com

The proton at position 5 (H-5), which is situated between a fluorine atom and the nitro group, is expected to appear as a triplet of doublets. This splitting pattern arises from coupling to the adjacent proton at position 4 (H-4) and the fluorine atom at position 6. The proton at position 4 (H-4), located between H-5 and a fluorine atom, will likely appear as a triplet due to coupling with the adjacent H-5 and the fluorine at position 2. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift, often above 13 ppm, due to its acidic nature and exchange with residual water in the solvent.

| Proton | Multiplicity |

| H-5 | Triplet of Doublets |

| H-4 | Triplet |

| -COOH | Singlet (broad) |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

The spectrum will exhibit distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (highest ppm value), typically in the range of 165-170 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly bonded to the electronegative fluorine atoms (C-2 and C-6) will show characteristic splitting patterns (doublets) due to carbon-fluorine coupling and will be significantly deshielded. The carbon attached to the nitro group (C-3) will also be deshielded. The remaining aromatic carbons (C-1, C-4, and C-5) will have chemical shifts influenced by the combined electronic effects of the substituents.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C=O (Carboxylic) | 165-170 |

| C-F | 150-160 (doublet) |

| C-NO₂ | 140-150 |

| Aromatic C-H | 115-135 |

| Aromatic C-COOH | 120-130 |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. Given that ¹⁹F is a 100% abundant, spin-1/2 nucleus, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 6. The chemical shifts of these fluorine atoms will be influenced by the nature of the adjacent substituents. The fluorine at position 2, being ortho to the carboxylic acid group, will experience a different electronic environment compared to the fluorine at position 6, which is ortho to the nitro group. The signals may appear as multiplets due to coupling with the neighboring aromatic protons.

| Fluorine Atom | Expected Multiplicity |

| F-2 | Multiplet |

| F-6 | Multiplet |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and confirming the elemental composition of this compound and its reaction products.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for obtaining highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a compound with a high degree of confidence. In research involving the synthesis of a Vemurafenib analog, HR-ESI-MS was used to confirm the mass of the final product, with the observed mass closely matching the calculated mass. cnr.it For instance, a derivative was analyzed, and the high-resolution mass was recorded on a micrOTOF-Q mass spectrometer with an ESI source. rsc.org

Table 1: Example of HR-ESI-MS Data for a Vemurafenib Analog

| Parameter | Value |

| Ionization Mode | ESI |

| Calculated Mass (m/z) | 1080.48635 [M+] |

| Found Mass (m/z) | 1080.48547 [M+] |

| Reference | cnr.it |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing volatile and thermally stable compounds. For this compound, GC is used as a method for purity analysis. tcichemicals.com The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides mass-to-charge ratio data that confirms the identity of the parent compound and characterizes any impurities present. Commercial suppliers of this compound often use GC to certify the purity of their product, specifying a purity level of greater than 98.0%. tcichemicals.com

For less volatile or thermally sensitive derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. rsc.org It is particularly useful for monitoring the progress of complex reactions and for the analysis of purification fractions. In the development of BRAF inhibitors, an LC/MSD system was employed to determine the purity and identity of synthesized compounds. rsc.org The system couples an HPLC for separation with a mass spectrometer for detection and identification, allowing for rapid analysis of reaction products. rsc.org

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for both the purification of this compound derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of compounds synthesized from this compound. rsc.org Researchers have developed specific methods to achieve efficient separation and accurate quantification. These methods are defined by several key parameters, including the stationary phase (column), mobile phase composition, and elution conditions (gradient). rsc.org

In one such method, the purity of BRAF inhibitor precursors was determined using an HPLC system under the following conditions: rsc.org

Table 2: HPLC Method Parameters for Analysis of this compound Derivatives

| Parameter | Description |

| Column | Nucleodur C18 Gravity, 3 µm, EC50/2 |

| Column Temperature | 40 °C |

| Mobile Phase A | H₂O containing 2 mM NH₄Ac |

| Mobile Phase B | MeCN |

| Gradient | Ramped from 10% to 100% MeCN over 10 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | Diode Array Detector (DAD) at 220–600 nm |

| Reference | rsc.org |

This method illustrates a typical reverse-phase HPLC setup, where a nonpolar stationary phase (C18) is used with a polar mobile phase. The gradient elution, which involves changing the composition of the mobile phase over time, allows for the effective separation of compounds with a range of polarities.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) serves as a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as carboxylic acids, including this compound, presents challenges due to their low volatility and tendency to exhibit poor peak shape and tailing on standard GC columns. researchgate.net This is primarily because the polar carboxyl group can interact strongly with active sites on the column's stationary phase. researchgate.net

To overcome these limitations, a derivatization step is typically employed prior to GC analysis of benzoic acids. researchgate.net This process involves converting the carboxylic acid group into a less polar and more volatile ester derivative, most commonly a methyl ester. researchgate.netnih.gov One established method for this esterification is the use of diazomethane. nih.gov Another common technique is in-injector derivatization using a reagent like tetramethylammonium (B1211777) hydroxide. researchgate.net

Following derivatization, the resulting methyl 2,6-difluoro-3-nitrobenzoate can be effectively analyzed by GC. The separation is typically achieved on a capillary column with a mid-polarity stationary phase. Given the presence of both nitro and fluoro groups, specific detectors can be utilized for enhanced sensitivity and selectivity. An electron capture detector (ECD) is highly sensitive to halogenated compounds and nitroaromatics, making it a suitable choice. epa.gov Alternatively, a halogen-specific detector (XSD) offers high selectivity for halogenated compounds, providing chromatograms with reduced background noise. nih.gov A nitrogen-phosphorus detector (NPD) could also be employed for its selectivity towards nitrogen-containing compounds. epa.gov

A typical GC method for the analysis of the derivatized this compound would involve the following parameters:

Table 1: Illustrative GC Parameters for the Analysis of Methyl 2,6-Difluoro-3-nitrobenzoate

| Parameter | Value/Description |

| GC System | Gas chromatograph equipped with a capillary column and appropriate detector. |

| Column | e.g., DB-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min. |

| Carrier Gas | Helium or Nitrogen, at a constant flow rate. |

| Detector | Electron Capture Detector (ECD) or Halogen-Specific Detector (XSD). |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL |

| Derivatization Reagent | Diazomethane or Tetramethylammonium hydroxide. |

The retention time and peak area obtained from the GC analysis can be used for the qualitative identification and quantitative determination of this compound in a sample, respectively. The method's reliability is often assessed by determining its recovery and relative standard deviation (RSD). nih.gov

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While a specific crystal structure for this compound is not publicly available in the search results, the extensive body of crystallographic data on substituted benzoic acids allows for well-founded predictions about its solid-state structure. rsc.orgiaea.orgacs.orgucl.ac.uk A recurring and highly characteristic structural motif in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. iaea.orgucl.ac.ukacs.org This robust hydrogen-bonding synthon is a dominant feature that dictates the primary packing arrangement.

Based on the crystallographic data of related substituted benzoic acids, a hypothetical set of crystallographic parameters for this compound can be proposed.

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P-1 |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be determined experimentally. |

| Molecules per Unit Cell (Z) | Typically 2 or 4 |

| Key Intermolecular Interactions | - Carboxylic acid hydrogen-bonded dimers.- π-π stacking of aromatic rings.- C-H···O and C-H···F hydrogen bonds.- Halogen bonding (F···O or F···F). |

| Calculated Density | ~1.6 - 1.8 g/cm³ |

The determination of the actual crystal structure of this compound through X-ray diffraction analysis would provide precise details on these parameters and confirm the nature and geometry of the intermolecular interactions that govern its solid-state assembly.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity. By solving approximations of the Schrödinger equation, these methods can model electron distribution, orbital energies, and reaction pathways. acs.orgnih.gov

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of many-body systems based on the electron density. nih.gov It is widely used to study reaction mechanisms, such as the electrophilic aromatic substitution common for benzoic acid derivatives. mdpi.com The nitration of 2,6-difluorobenzoic acid to form 2,6-Difluoro-3-nitrobenzoic acid involves the introduction of a nitro group onto the aromatic ring, a process whose regioselectivity is governed by the electronic effects of the existing fluorine and carboxylic acid substituents. prepchem.comchemicalbook.com

While specific DFT studies detailing the reaction mechanism for the synthesis of this compound are not extensively available in the reviewed literature, the principles of electrophilic aromatic substitution are well-established. mdpi.com For related nitroaromatic compounds, DFT has been used to probe thermal decomposition mechanisms, identifying trigger bonds and potential reaction pathways. nih.gov Such an analysis for this compound would likely focus on the C-NO₂ bond as a potential initiation site for decomposition, influenced by the electron-withdrawing fluorine atoms. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.gov

For aromatic compounds, the nature of these orbitals dictates the molecule's behavior in reactions. In molecules containing nitro groups, the LUMO often has a significant contribution from orbitals localized on the nitro group, indicating its role as an electron-accepting site. researchgate.net For benzoic acid itself, theoretical analyses have shown that simply considering the HOMO is insufficient to perfectly predict its meta-directing properties in electrophilic substitutions. mdpi.com For this compound, a full FMO analysis would consider the combined electronic influence of the two fluorine atoms, the nitro group, and the carboxylic acid group on the energy and localization of the HOMO and LUMO, providing a more complete picture of its reactivity.

Illustrative Frontier Molecular Orbital Data

The following table illustrates the type of data that a Frontier Molecular Orbital analysis would provide. Note: These values are hypothetical and for illustrative purposes only, as specific calculations for this compound were not found in the searched literature.

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contribution |

|---|---|---|

| LUMO+1 | -1.2 | π* (Aromatic Ring) |

| LUMO | -3.5 | π* (Nitro Group, C-NO₂) |

| HOMO | -7.8 | π (Aromatic Ring) |

| HOMO-1 | -8.5 | n (Carboxylic Acid Oxygen) |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By calculating the trajectory of particles, MD simulations provide detailed information on the conformational flexibility and dynamics of a molecule. mdpi.comub.edu For a molecule like this compound, MD simulations could elucidate the preferred orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring and the rotational freedom around the C-C bond.

These simulations can be performed in various environments, such as in a vacuum or with explicit solvent molecules, to understand how intermolecular interactions influence conformational preferences. mdpi.com The results of MD simulations, such as the root mean square deviation (RMSD) and dihedral angle distributions, can reveal the stability of different conformers and the energy barriers between them. nih.gov For instance, a study on 2,6-dihydroxybenzoic acid nicotine (B1678760) salt used MD simulations to show how the molecule's interaction with proteins could alter its conformation and microenvironment. nih.gov

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools in drug discovery and agrochemical development. nih.govnih.gov These models correlate the chemical structure of a compound with its biological activity. nih.gov this compound is identified as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting its inclusion in SAR studies. chemicalbook.comchemimpex.com

The substituents on the benzene ring—two fluorine atoms, a nitro group, and a carboxylic acid—are key descriptors in any SAR model. Each group contributes distinct electronic, steric, and lipophilic properties that influence how the molecule interacts with a biological target. nih.gov For example, studies on other nitroaromatic series have been conducted to build SAR models for applications like cancer gene therapy. researchgate.net A QSAR model including this compound would use physicochemical descriptors to predict its efficacy or toxicity, guiding the design of new analogues with improved properties. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly quantum chemical calculations, can be used to predict various spectroscopic parameters, providing a powerful complement to experimental data. acs.org Methods like DFT can calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

While experimental 1H NMR spectral data for this compound is available, specific theoretical studies predicting its full spectroscopic profile were not found in the searched literature. chemicalbook.comchemicalbook.com Such a study would involve optimizing the molecule's geometry and then performing calculations to obtain its theoretical spectra. Comparing these predicted spectra with experimental results serves as a rigorous test of the computational model's accuracy and can aid in the assignment of complex spectral features.

Predicted vs. Experimental Spectroscopic Data

This table illustrates how theoretical predictions for spectroscopic data would be compared against experimental values. The predicted values are hypothetical examples.

| Parameter | Predicted Value (Theoretical Model) | Experimental Value | Reference |

|---|---|---|---|

| ¹H NMR: δ (td) | 8.45 ppm | 8.37 ppm | chemicalbook.com |

| ¹H NMR: δ (t) | 7.50 ppm | 7.46 ppm | chemicalbook.com |

| IR: ν(C=O) | 1715 cm⁻¹ | 1700 cm⁻¹ | N/A |

| IR: ν(NO₂) asym | 1540 cm⁻¹ | 1530 cm⁻¹ | N/A |

Computational Analysis of Reaction Pathways and Transition States

The computational analysis of reaction pathways involves mapping the potential energy surface of a chemical reaction to identify intermediates, products, and, crucially, the transition states that connect them. nih.govacs.org Understanding the structure and energy of the transition state is key to determining the reaction's kinetics and mechanism.

For the synthesis of this compound via the nitration of 2,6-difluorobenzoic acid, a computational analysis would model the approach of the nitronium ion (NO₂⁺) to the aromatic ring. mdpi.comprepchem.com It would calculate the energy barriers for attack at different positions, explaining why the nitro group adds at the C3 position. This analysis would also detail the structure of the Wheland intermediate, or arenium ion, which is the high-energy species formed during the reaction. mdpi.com Studies on related fluorinated energetic materials have used such methods to determine that fluorine atoms can alter thermal stability and change the primary decomposition pathway of the molecule. nih.gov A similar analysis for this compound would provide fundamental insights into its reactivity and stability.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate in Pharmaceutical Synthesis

2,6-Difluoro-3-nitrobenzoic acid serves as a crucial starting material or intermediate in the multi-step synthesis of a variety of pharmaceutical compounds. Its reactive sites, particularly the carboxylic acid group and the potential for nucleophilic substitution of the fluorine atoms or reduction of the nitro group, provide medicinal chemists with a versatile scaffold to build upon. The presence of fluorine is particularly noteworthy, as the incorporation of this element into drug molecules can enhance metabolic stability, binding affinity, and bioavailability.

The compound's utility is demonstrated in its conversion to other reactive intermediates. For instance, it can be transformed into its acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. google.com This activated form readily participates in reactions to create more complex structures, such as benzophenones. google.com Furthermore, the nitro group can be chemically reduced to an amino group, opening up another avenue for diverse chemical modifications. google.com

Development of Anti-inflammatory and Analgesic Agents

While direct and extensive research detailing the synthesis of traditional non-steroidal anti-inflammatory drugs (NSAIDs) or specific analgesic compounds from this compound is not widely published in dedicated studies, its derivatives have shown potential anti-inflammatory effects. In vitro studies of compounds synthesized from this acid have indicated a reduction in inflammatory markers. The development of kinase inhibitors, many of which play a role in inflammatory pathways, often utilizes fluorinated intermediates, and patents for such compounds sometimes claim anti-inflammatory applications. google.com

It is important to note that many kinase inhibitors, which can be synthesized using this compound, also exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation.

Synthesis of Kinase Inhibitors, including B-Raf Kinase Inhibitors

One of the most prominent applications of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. Notably, it is a key starting material for the production of Vemurafenib, a potent inhibitor of B-Raf kinase. The B-Raf gene is frequently mutated in various cancers, particularly melanoma, leading to uncontrolled cell growth. Vemurafenib specifically targets the V600E mutant form of the B-Raf protein, inhibiting its activity and inducing programmed cell death (apoptosis) in cancer cells.

The synthesis of Vemurafenib and its analogs often involves the reaction of a derivative of this compound with other heterocyclic structures. google.com For example, the acid can be activated and then reacted with a pyrrolopyridine derivative in a Friedel-Crafts type reaction to form a key intermediate. google.com Subsequent reduction of the nitro group and further chemical modifications lead to the final drug substance. google.com The precise structure of this compound is critical for establishing the core of the final inhibitor and ensuring its proper orientation and binding within the kinase's active site.

Table 1: Kinase Inhibitors Synthesized Using this compound

| Kinase Inhibitor | Target Kinase | Therapeutic Indication | Role of this compound |

| Vemurafenib | B-Raf V600E | Metastatic Melanoma | Key starting material for the core structure. |

| Darizmetinib | Not specified | Investigational | Used in the synthesis of the compound. |

| PLX8394 | B-Raf | Investigational | A key reagent in the synthetic pathway. google.com |

Contributions to Antibacterial and Antimicrobial Agent Research

The versatility of this compound extends to the development of anti-infective agents, where it serves as a precursor for both antibacterial and antimycobacterial compounds.

This compound is utilized in the synthesis of fluoroquinolones, a major class of broad-spectrum antibiotics. The core structure of fluoroquinolones is essential for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The fluorine atom at the C-6 position of the quinolone ring is a hallmark of this class and is critical for its potent activity. The synthetic pathways leveraging this compound provide an efficient route to introduce the required fluorine substitution into the quinolone scaffold.

In the search for new treatments for tuberculosis, researchers have synthesized novel benzimidazole (B57391) derivatives using 4-fluoro-3-nitrobenzoic acid, a closely related compound, as a starting material. While not directly this compound, this research highlights the utility of fluorinated nitrobenzoic acids in this area. These benzimidazole compounds have been screened for their activity against Mycobacterium tuberculosis, including drug-resistant strains. Some of these synthesized derivatives have demonstrated significant antimycobacterial activity, indicating that this chemical class represents a promising avenue for the development of new anti-tuberculosis drugs. The fluorinated nitrobenzoic acid core is instrumental in constructing the final benzimidazole structure.

Contributions to Agrochemical Research and Development

Intermediate in the Synthesis of Herbicidal Compounds

While specific, commercialized herbicides directly synthesized from 2,6-Difluoro-3-nitrobenzoic acid are not prominently detailed in publicly available research, its role as a key intermediate is well-recognized. chemimpex.com The compound provides a pre-functionalized aromatic ring, which is a common feature in many modern herbicides. The development of novel herbicides often involves the assembly of complex molecules, and fluorinated building blocks like this compound are essential starting materials. ccspublishing.org.cnnih.gov

Applications in the Development of Insecticidal Agents

In the realm of insecticide development, this compound serves a similar purpose as a foundational intermediate. The incorporation of fluorine is a proven strategy for enhancing the potency and metabolic stability of insecticides. ccspublishing.org.cnresearchgate.net The 2,6-difluoro substitution pattern, in particular, is a key feature in some classes of insecticidal compounds.

The synthesis of new insecticidal agents may involve the conversion of this compound into other key intermediates. For example, related compounds like 2,3,6-Trifluorobenzoic acid, an important precursor for certain pyrethroid insecticides and quinolonecarboxylic acid anti-infective agents, can be prepared from fluorinated and nitrated benzonitrile (B105546) derivatives. This underscores the industrial value of compounds possessing the fluorinated-nitrated phenyl ring structure for accessing a variety of agrochemically important scaffolds.

Structure-Activity Relationship Studies in Crop Protection Agents

Structure-Activity Relationship (SAR) studies are fundamental to modern agrochemical design, aiming to understand how a molecule's chemical structure correlates with its biological activity. The unique substitution pattern of this compound makes it and its derivatives subjects of interest in SAR research.

The introduction of fluorine into a potential agrochemical is known to have profound effects, and its placement on an aromatic ring is critical. researchgate.net The two fluorine atoms at the ortho-positions (2 and 6) to the carboxylic acid group in this compound are particularly significant. This 2,6-difluoro substitution can lock the molecule into a specific conformation, which may enhance its binding to a target protein. Furthermore, fluorine's high electronegativity can alter the acidity of the carboxylic acid and influence intermolecular interactions, such as hydrogen bonding, with the target site. ccspublishing.org.cn

In SAR studies of some insecticidal classes, the 2,6-dihalo substitution on the benzoyl moiety has been found to be optimal for activity. Altering this substitution pattern often leads to a decrease in efficacy, demonstrating the critical role of this specific structural feature.

Table 1: Impact of Fluorine Substitution on Agrochemical Properties

This interactive table summarizes the general effects that incorporating fluorine, a key feature of this compound, can have on the properties of potential agrochemical compounds.

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Often Increased | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes, prolonging the molecule's activity. ccspublishing.org.cn |

| Lipophilicity | Increased | Fluorine can increase the molecule's solubility in lipids, potentially improving its ability to cross biological membranes to reach the target site. ccspublishing.org.cn |

| Binding Affinity | Can be Enhanced | Fluorine's electronegativity can lead to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target enzyme or receptor. researchgate.net |

| Acidity (pKa) | Modified | The electron-withdrawing nature of fluorine can significantly alter the acidity of nearby functional groups, affecting ionization state and bioavailability. ccspublishing.org.cn |

| Bioavailability | Generally Improved | A combination of increased metabolic stability and optimal lipophilicity often leads to better uptake and distribution of the compound in the target pest or weed. acs.org |

Role in Advanced Materials Science and Polymer Chemistry

Precursor for the Synthesis of Fluorinated Polymers and Coatings

2,6-Difluoro-3-nitrobenzoic acid serves as a crucial precursor in the synthesis of a variety of fluorinated polymers and coatings. The presence of highly electronegative fluorine atoms in the benzene (B151609) ring significantly influences the properties of the resulting polymers. The nitro group, being a strong electron-withdrawing group, further modifies the electronic characteristics and reactivity of the monomer.

The typical route to utilizing this compound in polymer synthesis involves the chemical modification of its functional groups. For instance, the carboxylic acid group can be converted into an acid chloride, which can then react with diamines to form polyamides. Alternatively, the nitro group can be reduced to an amine group, yielding a difluorinated aromatic diamine. This diamine can then be polymerized with various dianhydrides to produce polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.

Development of Materials with Enhanced Thermal Stability and Chemical Resistance

A primary focus of utilizing this compound in polymer science is the development of materials that can withstand extreme environmental conditions. The strong carbon-fluorine (C-F) bonds and the stability of the aromatic ring structure are instrumental in achieving high thermal stability in the resulting polymers.

For example, polyimides synthesized from diamines derived from this compound are expected to exhibit high glass transition temperatures (Tg) and decomposition temperatures. The presence of fluorine atoms can also enhance the flame retardancy of the materials.

Furthermore, the fluorinated nature of these polymers leads to excellent chemical resistance. They are often inert to a wide range of solvents, acids, and bases, making them suitable for applications in harsh chemical environments. This chemical inertness is a direct consequence of the fluorine atoms shielding the polymer backbone from chemical attack. Research in this area is geared towards creating robust materials for aerospace, industrial, and chemical processing applications where durability is paramount.

Applications in Specialty Polymers and Functional Coatings

The unique properties imparted by the 2,6-difluoro-3-nitrophenyl unit make polymers derived from it suitable for a range of specialty applications. These are not commodity plastics but rather advanced materials designed for specific, high-performance roles.

In the realm of specialty polymers, polyamides and polyimides containing this moiety are being investigated for use as high-temperature adhesives, matrix resins for composites, and advanced engineering plastics. Their combination of thermal stability, chemical resistance, and mechanical strength makes them attractive for demanding applications where conventional polymers would fail.

As for functional coatings, the low surface energy and hydrophobicity conferred by the fluorine atoms are highly desirable. Coatings formulated with polymers derived from this compound can exhibit water and oil repellency, anti-fouling properties, and enhanced durability. These characteristics are beneficial for applications such as protective coatings for architectural surfaces, anti-graffiti coatings, and low-friction coatings for industrial machinery.

| Property | Benefit in Specialty Polymers & Coatings |

| High Thermal Stability | Enables use in high-temperature environments (e.g., aerospace components, engine parts). |

| Excellent Chemical Resistance | Suitable for applications involving exposure to harsh chemicals (e.g., chemical processing equipment, protective linings). |

| Low Surface Energy | Provides water and oil repellency, creating self-cleaning and anti-fouling surfaces. |

| High Mechanical Strength | Ensures durability and longevity of components and coatings under mechanical stress. |

Research into Novel Organic Electronic Materials

The field of organic electronics is another promising area where this compound and its derivatives are finding a role. The electronic properties of organic materials can be finely tuned through chemical synthesis, and the introduction of fluorine and nitro groups is a powerful tool in this regard.

Researchers are exploring the use of monomers derived from this acid in the synthesis of organic semiconductors for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the fluorine and nitro groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymers. This tuning of energy levels is critical for achieving efficient charge injection, transport, and device performance.

The development of soluble, solution-processable organic semiconductors is a key goal, and the incorporation of fluorine can enhance solubility in organic solvents, facilitating the fabrication of large-area, flexible electronic devices through printing techniques. While still in the research and development phase, the use of this compound as a building block holds potential for the creation of the next generation of organic electronic materials with tailored properties for specific device applications.

Environmental Fate, Ecotoxicology, and Remediation Studies

Investigation of Environmental Degradation Pathways and Mechanisms

Degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. nih.gov Potential degradation mechanisms for 2,6-Difluoro-3-nitrobenzoic acid could involve:

Reduction of the nitro group: This is a common pathway for nitroaromatic compounds, where the nitro group (-NO2) is sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. oup.com

Decarboxylation: The carboxylic acid group (-COOH) could be removed, although this is generally not the primary degradation step for benzoic acids.

Defluorination: The carbon-fluorine bond is strong, making fluorinated compounds generally persistent. mdpi.com However, microbial defluorination of some fluorinated aromatic compounds has been observed, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the spontaneous elimination of fluoride. nih.gov

Ring cleavage: Following initial transformations, the aromatic ring can be cleaved by microbial enzymes, leading to the formation of aliphatic intermediates that can be further metabolized. nih.gov

Advanced oxidation processes (AOPs) represent a potential abiotic degradation pathway. scielo.brnih.gov Processes like ozonation, UV/H₂O₂, and Fenton reactions generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and mineralization. scielo.brnih.govresearchgate.netnih.gov The effectiveness of these processes would depend on factors such as pH and the presence of other substances in the environment. scielo.brnih.gov

Studies on Biotransformation and Biodegradation Processes

Specific studies on the biotransformation and biodegradation of this compound are scarce. However, research on related compounds provides some insights.

Fungi, such as Cunninghamella elegans, have been shown to efficiently reduce fluorinated benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.comtandfonline.com The soil bacterium Streptomyces sp. JCM9888 can convert fluorinated benzoic acids to the corresponding benzamides. tandfonline.comtandfonline.com These studies suggest that microorganisms possess the enzymatic machinery to transform fluorinated aromatic acids. The position of the fluorine substituent can influence the rate of transformation, with ortho-substituted compounds sometimes being transformed more slowly. tandfonline.com

The biodegradation of nitroaromatic compounds is well-documented. nih.govcswab.org Many microorganisms can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. cswab.org The degradation can proceed through oxidative or reductive pathways. cswab.org For instance, 3-nitrobenzoic acid dioxygenase from Comamonas sp. JS46 can catalyze the dihydroxylation of the aromatic ring, leading to the release of the nitro group as nitrous acid. cswab.org

Given that this compound contains both fluoro and nitro substituents, its biodegradation is likely to be a complex process. The presence of multiple electron-withdrawing groups can make the aromatic ring more susceptible to initial reductive attacks. However, the stability of the C-F bond may render the compound recalcitrant to complete mineralization. mdpi.comnih.gov

Table 1: Potential Biotransformation Reactions of this compound Based on Related Compounds

| Transformation Reaction | Potential Product(s) | Relevant Microorganism(s) (from related studies) | Reference(s) |

| Nitro group reduction | 2,6-Difluoro-3-aminobenzoic acid | Desulfovibrio spp., Phanerochaete chrysosporium | nih.gov |

| Reductive decarboxylation | Not readily predicted | Nocardia asteroids, Desulfomicrobium escambiense | tandfonline.com |

| Amide formation | 2,6-Difluoro-3-nitrobenzamide | Streptomyces sp. JCM9888 | tandfonline.comtandfonline.com |

| Benzyl alcohol formation | (2,6-Difluoro-3-nitrophenyl)methanol | Cunninghamella elegans | tandfonline.comtandfonline.com |

Note: This table is illustrative and based on studies of similar but not identical compounds. Specific biotransformation products of this compound require experimental verification.

Ecotoxicological Assessment Methodologies in Environmental Systems

There is a lack of specific ecotoxicological data for this compound in the public domain. Ecotoxicological assessment of a chemical compound typically involves a battery of tests on organisms representing different trophic levels.

Standard methodologies that could be applied include:

Acute and chronic toxicity tests on aquatic organisms: These tests would expose organisms like algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Danio rerio) to varying concentrations of the compound to determine endpoints such as EC50 (effective concentration for 50% of the population) and LC50 (lethal concentration for 50% of the population).

Soil organism toxicity tests: Earthworms (e.g., Eisenia fetida) and various soil microorganisms would be exposed to the compound in soil to assess effects on survival, reproduction, and microbial activity.

Plant toxicity tests: The effect of the compound on the germination and growth of various plant species would be evaluated. epa.gov

Nitroaromatic compounds, as a class, are known for their potential toxicity and mutagenicity. tandfonline.comstudiauniversitatis.ro For example, 4-nitrobenzoic acid has been shown to cause adverse effects on the hematological system in rats. uzh.ch The presence of the nitro group in this compound suggests a potential for similar toxicological concerns. The fluorine substituents could also influence its toxicity profile.

Advanced Techniques for Environmental Monitoring and Analysis

Sensitive and specific analytical methods are crucial for monitoring the presence and concentration of this compound in environmental matrices such as water and soil. While specific methods for this compound are not widely published, techniques used for other fluorinated and nitroaromatic compounds are applicable. cdc.govquimlab.com.brnih.govpjoes.com

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and effective technique for the analysis of benzoic acid derivatives. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, often requiring a derivatization step to increase the volatility of the analyte. uzh.ch

For the analysis of fluorinated organic compounds in complex environmental samples, advanced techniques such as combustion ion chromatography (CIC) can be used to determine the total organofluorine content. researchgate.net

Table 2: Applicable Analytical Techniques for this compound

| Analytical Technique | Detector | Sample Matrix | Key Advantages | Reference(s) |

| HPLC | UV, MS, MS/MS | Water, Soil Extracts | High selectivity and sensitivity, suitable for non-volatile compounds. | nih.gov |

| GC-MS | Mass Spectrometry | Soil Extracts, Water (after derivatization) | High specificity and structural information. | uzh.ch |

| Ion Chromatography | Conductivity, MS | Water | Suitable for ionic species. | nih.gov |

| Capillary Electrophoresis | UV, MS | Water | High separation efficiency, small sample volume. | pjoes.com |

Note: The selection of the analytical method would depend on the specific environmental matrix, the required detection limit, and the available instrumentation.

Development of Remediation Strategies for Contaminated Environments

Given the potential for persistence and toxicity, the development of effective remediation strategies for environments contaminated with this compound is important. Remediation approaches can be broadly categorized as physicochemical and biological.

Physicochemical Remediation:

Adsorption: Using activated carbon or other sorbents to remove the compound from water. nih.govacs.org

Advanced Oxidation Processes (AOPs): As mentioned earlier, AOPs like ozonation, UV/H₂O₂, and Fenton treatment can degrade the compound. scielo.brnih.govresearchgate.netnih.govresearchgate.net

Incineration: High-temperature incineration can be used for the disposal of contaminated soils and materials, although it is an energy-intensive process. mdpi.com

Soil Washing: This technique involves using a liquid to extract the contaminant from the soil. epa.gov

Biological Remediation (Bioremediation):

Biostimulation and Bioaugmentation: These strategies involve stimulating the activity of indigenous microorganisms or introducing specific microbes with the ability to degrade the contaminant.

Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants in soil and water. epa.govresearchgate.net Plants can take up nitroaromatic compounds and metabolize them into less toxic substances. studiauniversitatis.roresearchgate.net

Composting: This can be an effective method for the bioremediation of soils contaminated with nitroaromatic compounds. cswab.org

The choice of remediation strategy would depend on the nature and extent of the contamination, site-specific conditions, and cost-effectiveness. A combination of different techniques may be required for effective cleanup. researchgate.netpops.int

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 2,6-Difluoro-3-nitrobenzoic acid typically involves the nitration of 2,6-difluorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. While effective, this method relies on harsh reagents and generates significant acid waste, posing environmental concerns. Future research is anticipated to focus on developing greener and more sustainable synthetic alternatives.

One promising avenue is the exploration of biocatalytic nitration . While the enzymatic reduction of nitroaromatic compounds is well-documented, the use of enzymes for the direct nitration of aromatic rings is an emerging field. Researchers are investigating nitration enzymes, such as cytochrome P450 enzymes, that can introduce a nitro group onto an aromatic ring with high regioselectivity under mild, aqueous conditions. The development of a biocatalyst capable of selectively nitrating the C3 position of 2,6-difluorobenzoic acid would represent a significant advancement in the sustainable production of this compound.

Flow chemistry presents another opportunity for a more sustainable and efficient synthesis. Continuous-flow reactors offer enhanced control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic reactions like nitration. This technology can lead to higher yields, improved safety, and a reduction in waste streams. The application of flow chemistry to the nitration of 2,6-difluorobenzoic acid could lead to a more intensified and environmentally friendly industrial process.

Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis. Visible-light photoredox catalysis can facilitate a wide range of chemical transformations, including the synthesis of fluorinated and nitroaromatic compounds under mild conditions. Future investigations could focus on developing a photocatalytic method for the synthesis of this compound, potentially avoiding the need for strong acids and high temperatures.

| Methodology | Potential Advantages | Research Focus |

| Biocatalytic Nitration | High regioselectivity, mild reaction conditions, reduced waste | Discovery and engineering of suitable nitration enzymes |

| Flow Chemistry | Improved safety, higher yields, process intensification | Optimization of reactor design and reaction conditions |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source | Development of efficient photocatalytic systems and identification of suitable catalysts |

Integration with Supramolecular Chemistry and Nanotechnology

The unique structural features of this compound, including its carboxylic acid group and aromatic ring, make it an interesting candidate for applications in supramolecular chemistry and nanotechnology. The carboxylic acid moiety can participate in hydrogen bonding, a key interaction in the formation of self-assembling systems.

Research into the supramolecular aggregation of nitrobenzoic acids has shown their ability to form well-defined structures through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms in this compound could introduce additional interactions, such as halogen bonding, which could be exploited to control the self-assembly process and create novel supramolecular architectures.

In the realm of nanotechnology, this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs) . MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The use of fluorinated ligands in MOFs has been shown to enhance their stability and hydrophobicity. The difluoro- and nitro-substituted benzene (B151609) ring of this compound could be used to create MOFs with tailored pore sizes and functionalities, potentially leading to materials with unique adsorption or catalytic properties.

Furthermore, the incorporation of fluorinated compounds into nanoparticles is a growing area of interest for biomedical applications. Fluorinated nanoparticles have been shown to be effective vehicles for drug delivery. Future research could explore the use of this compound or its derivatives to create novel fluorinated nanoparticles for the targeted delivery of therapeutic agents.

| Application Area | Potential Role of this compound | Desired Outcome |

| Supramolecular Chemistry | Building block for self-assembling systems | Creation of novel supramolecular architectures with controlled properties |

| Metal-Organic Frameworks | Organic ligand for MOF synthesis | Development of stable and functional MOFs for various applications |

| Nanotechnology | Component of fluorinated nanoparticles | Design of advanced nanomaterials for drug delivery and imaging |

Advanced Drug Delivery Systems and Targeted Therapies

The nitroaromatic group in this compound opens up possibilities for its use in advanced drug delivery systems, particularly in the context of hypoxia-activated prodrugs . Solid tumors often contain regions of low oxygen concentration, known as hypoxia. The nitro group can be selectively reduced under hypoxic conditions by nitroreductase enzymes, which are present in higher levels in cancer cells. This reduction can trigger the release of a cytotoxic agent, allowing for targeted drug delivery to the tumor microenvironment while minimizing damage to healthy tissues.

Future research could involve designing prodrugs where this compound acts as a hypoxia-sensitive trigger. The carboxylic acid group provides a convenient handle for attaching a potent anticancer drug. Upon reaching the hypoxic tumor environment, the nitro group would be reduced, initiating a cascade that releases the active drug. The fluorine atoms could also play a role in modulating the physicochemical properties of the prodrug, such as its lipophilicity and metabolic stability.

Another area of exploration is the use of this compound as a linker in the development of antibody-drug conjugates (ADCs) or other targeted therapies. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The linker plays a crucial role in the stability and efficacy of the ADC. The chemical properties of this compound could be leveraged to create linkers with specific release mechanisms, further enhancing the targeted delivery of cytotoxic payloads to cancer cells.

| Therapeutic Strategy | Mechanism of Action | Potential Advantage |

| Hypoxia-Activated Prodrugs | Selective reduction of the nitro group in hypoxic tumor environments to release a cytotoxic agent | Targeted drug delivery to tumors, reduced systemic toxicity |

| Targeted Therapy Linker | Covalent attachment of a drug to a targeting moiety (e.g., an antibody) | Controlled release of the drug at the target site |

Catalytic Applications in Organic Transformations

The application of this compound as a catalyst in organic transformations is a largely unexplored area. However, its structural features suggest several potential catalytic roles. The acidity of the carboxylic acid group, influenced by the electron-withdrawing fluorine and nitro groups, could be harnessed in Brønsted acid catalysis .

Furthermore, the nitro group itself can participate in catalytic cycles. Organocatalysis involving the activation of a nitro group has been demonstrated in various reactions. For instance, the nitro group can act as a hydrogen bond acceptor, influencing the stereoselectivity of a reaction. Research could be directed towards investigating the potential of this compound and its derivatives as organocatalysts in asymmetric synthesis.

The compound could also serve as a ligand for the development of novel metal-based catalysts . The carboxylic acid group can coordinate to a metal center, and the electronic properties of the aromatic ring, modulated by the fluorine and nitro substituents, could influence the catalytic activity of the metal complex. For example, rhodium complexes have been used for the catalytic reduction of nitrobenzoic acids. The development of chiral metal complexes incorporating this compound as a ligand could lead to new catalysts for asymmetric transformations.

| Catalysis Type | Potential Role of this compound | Research Direction |

| Brønsted Acid Catalysis | Acidic catalyst due to electron-withdrawing groups | Application in acid-catalyzed reactions |

| Organocatalysis | Activation of substrates through hydrogen bonding with the nitro group | Development of novel organocatalysts for asymmetric synthesis |

| Metal-Based Catalysis | Ligand for metal complexes | Synthesis and evaluation of new metal catalysts for various transformations |

Sustainable Chemical Processes for Industrial Production

Improving the sustainability of the industrial production of this compound is a critical area for future research. This involves not only the development of greener synthetic methods, as discussed earlier, but also the implementation of process intensification strategies. This could involve the use of continuous manufacturing processes, which can reduce energy consumption, minimize waste, and improve safety compared to traditional batch processes.

A comprehensive life cycle assessment (LCA) of the current and potential future production routes would be invaluable in identifying the most environmentally benign and economically viable manufacturing process. This would involve analyzing the environmental impact of all stages of the process, from raw material extraction to product purification and waste disposal.

Furthermore, the principles of green chemistry should be applied throughout the production process. This includes the use of renewable feedstocks where possible, the minimization of derivatization steps, and the design of processes that are inherently safer. For example, exploring the use of less hazardous solvents and reagents would be a key aspect of developing a truly sustainable industrial process for the production of this compound.

| Sustainability Approach | Key Principles | Application to this compound Production |

| Process Intensification | Reduced reactor volumes, improved heat and mass transfer, continuous processing | Implementation of flow chemistry for the nitration step |

| Life Cycle Assessment | Holistic evaluation of environmental impacts | Comparison of different synthetic routes to identify the most sustainable option |

| Green Chemistry | Waste prevention, atom economy, use of safer chemicals | Development of a production process that minimizes environmental footprint |

Q & A

Q. Key considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) to isolate intermediates.

Basic: How can researchers purify this compound to achieve >95% purity for crystallographic studies?

Answer:

Purification strategies include:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 60°C, leveraging solubility differences due to nitro and carboxyl groups .

- Column Chromatography : Employ silica gel with a gradient eluent (dichloromethane:methanol 9:1 to 8:2) to separate nitro isomers.